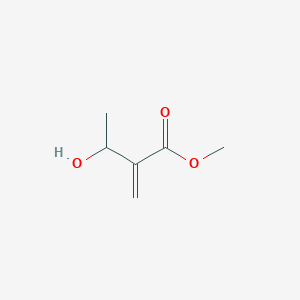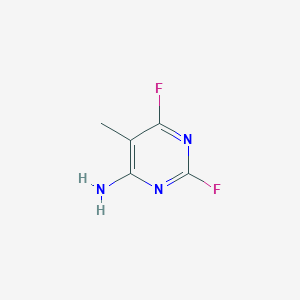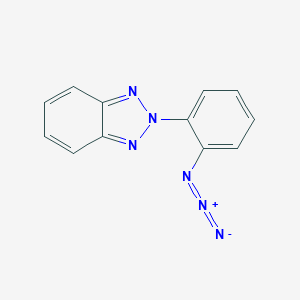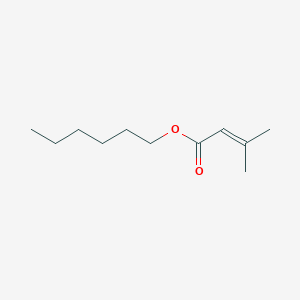
2-Butenoic acid, 3-methyl-, hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 3-methyl-, hexyl ester, also known as hexyl 2-methylacrylate, is a chemical compound that belongs to the family of esters. It is commonly used as a flavoring agent, and it is also used in the production of perfumes and other fragrances.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate is not fully understood. However, it is believed to act as a flavoring agent by binding to specific receptors in the olfactory system. It is also thought to have a role in the regulation of gene expression, although the exact mechanism is not yet known.
Efectos Bioquímicos Y Fisiológicos
Hexyl 2-methylacrylate has been shown to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate in lab experiments is its low toxicity. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of using this compound is its strong odor, which can be unpleasant and may interfere with experiments that involve odor detection.
Direcciones Futuras
There are several future directions for research on 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate. One area of interest is its potential use as a drug delivery system. It has been shown to be a good candidate for this application due to its low toxicity and ability to penetrate cell membranes. Another area of interest is its use in the development of new materials, such as polymers and resins, which could have a wide range of applications in industry and medicine. Finally, further research is needed to fully understand the mechanism of action of 2-Butenoic acid, 3-methyl-, hexyl ester 2-methylacrylate and its potential role in the regulation of gene expression.
Métodos De Síntesis
Hexyl 2-methylacrylate can be synthesized through the esterification reaction between 2-butenoic acid, 3-methyl- and hexanol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by distillation.
Aplicaciones Científicas De Investigación
Hexyl 2-methylacrylate has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a reactant in the synthesis of various compounds, including polymers, resins, and pharmaceuticals. It has also been used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and other cleaning products.
Propiedades
Número CAS |
17627-41-7 |
|---|---|
Nombre del producto |
2-Butenoic acid, 3-methyl-, hexyl ester |
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
Clave InChI |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
SMILES canónico |
CCCCCCOC(=O)C=C(C)C |
Otros números CAS |
17627-41-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

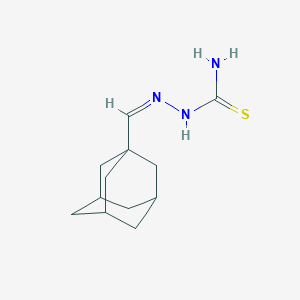

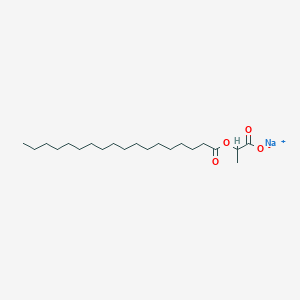

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
